Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14/h9,12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEPNWDUNCVGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381946-91-3 | |
| Record name | tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Strategies
Retrosynthetic Analysis
The synthesis of tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate can be approached through several retrosynthetic pathways. A common strategy involves the formation of the seven-membered diazepane ring followed by introduction of the hydroxymethyl group and Boc protection. Alternatively, the hydroxymethyl group can be incorporated into a precursor before cyclization to form the diazepane ring.
Linear Synthesis Approach
The linear synthesis approach typically begins with commercially available linear precursors that are elaborated through a series of transformations to construct the diazepane ring system. This method often employs protected diamines or amino alcohols as starting materials.
Synthesis from Linear Diamine Precursors
One established route involves the use of appropriately protected linear diamines. This approach begins with the reaction of N-Boc-protected ethylenediamine with 3-bromopropanol or its derivatives to form an N-alkylated intermediate. Subsequent intramolecular cyclization under basic conditions leads to the formation of the diazepane ring. The hydroxymethyl group can then be introduced through various methods, including reductive hydroxymethylation using formaldehyde.
Table 2: Reaction Conditions for Linear Synthesis Approach
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Boc Protection | Boc2O, NEt3 | DCM, 0°C to rt, 18h | 85-92 |
| N-Alkylation | 3-bromopropanol, K2CO3 | DMF, 80°C, 12h | 70-75 |
| Cyclization | NaH | THF, reflux, 6h | 65-70 |
| Hydroxymethylation | CH2O, NaBH3CN | MeOH, pH 6-7, rt, 24h | 75-80 |
Convergent Synthesis Approach
The convergent synthesis approach involves the preparation of key fragments that are combined in later stages to form the target molecule. This strategy often offers advantages in terms of efficiency and flexibility, particularly for the preparation of analogues.
Ring Formation through Reductive Amination
A convergent approach may involve the reaction of a diamine with a dialdehyde or diketone derivative through double reductive amination to form the diazepane ring in a single step. This method can be particularly efficient when combined with appropriate protecting group strategies.
Step 1: Formation of the diazepane ring through reductive amination
Step 2: Boc protection of one nitrogen
Step 3: Introduction of the hydroxymethyl group
Protecting Group Strategies
The synthesis of this compound requires careful consideration of protecting group strategies to achieve regioselectivity. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions. Various protecting groups, such as benzyl or allyl, may be employed for the temporary protection of other functional groups during the synthesis.
Optimized Preparation Methods
Method 1: Synthesis via Protected Diamine Cyclization
This method involves the cyclization of a protected diamine derivative followed by hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Reagents and Materials:
- N-Boc-ethylenediamine
- 3-Bromopropanol or 3-chloropropanol
- Potassium carbonate
- Sodium hydride (60% dispersion in mineral oil)
- Formaldehyde (37% aqueous solution)
- Sodium cyanoborohydride
- Anhydrous solvents (THF, DMF, MeOH)
Procedure:
N-Alkylation : To a solution of N-Boc-ethylenediamine (10.0 g, 62.4 mmol) in anhydrous DMF (100 mL) at 0°C, add potassium carbonate (17.2 g, 124.8 mmol) and stir for 15 minutes. Add 3-bromopropanol (8.7 g, 62.4 mmol) dropwise over 30 minutes and warm the reaction mixture to room temperature. Heat at 80°C for 12 hours under nitrogen atmosphere.
Workup : Cool the reaction mixture to room temperature, dilute with ethyl acetate (200 mL), and wash with water (3 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Cyclization : Dissolve the crude product in anhydrous THF (150 mL) and cool to 0°C. Add sodium hydride (3.0 g, 74.9 mmol, 60% dispersion in mineral oil) portionwise over 30 minutes and stir at 0°C for 1 hour. Heat the reaction mixture at reflux for 6 hours.
Workup : Cool the reaction mixture to 0°C and carefully quench with saturated ammonium chloride solution (50 mL). Extract with ethyl acetate (3 × 100 mL), wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Hydroxymethylation : Dissolve the cyclized product in methanol (100 mL) and cool to 0°C. Add formaldehyde (37% aqueous solution, 10 mL) and adjust the pH to 6-7 with acetic acid. Add sodium cyanoborohydride (3.9 g, 62.4 mmol) in portions over 30 minutes and stir at room temperature for 24 hours.
Workup and Purification : Adjust the pH to 8-9 with saturated sodium bicarbonate solution and concentrate under reduced pressure to remove methanol. Extract the residue with ethyl acetate (3 × 100 mL), wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford this compound.
Yield : 65-70% overall yield from N-Boc-ethylenediamine.
Method 2: Synthesis via Reductive Amination
This method employs a reductive amination strategy to construct the diazepane ring, followed by regioselective Boc protection and hydroxymethylation.
Procedure:
Reductive Amination : To a solution of ethylenediamine (3.0 g, 50.0 mmol) in methanol (100 mL), add glutaraldehyde (50% aqueous solution, 10.0 g, 50.0 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours, then add sodium cyanoborohydride (3.1 g, 50.0 mmol) in portions over 30 minutes. Stir the reaction mixture at room temperature for 12 hours.
Workup : Adjust the pH to 10 with 1M sodium hydroxide solution and concentrate under reduced pressure. Extract the residue with dichloromethane (3 × 100 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Boc Protection : Dissolve the crude diazepane in dichloromethane (100 mL) and cool to 0°C. Add triethylamine (7.0 mL, 50.0 mmol) and di-tert-butyl dicarbonate (10.9 g, 50.0 mmol) in dichloromethane (50 mL) dropwise over 30 minutes. Stir the reaction mixture at room temperature for 12 hours.
Workup : Wash the reaction mixture with 1M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Hydroxymethylation : Follow the hydroxymethylation procedure as described in Method 1, Step 5.
Workup and Purification : Follow the workup and purification procedure as described in Method 1, Step 6.
Yield : 55-60% overall yield from ethylenediamine.
Method 3: Synthesis via Ring Expansion
This method involves the ring expansion of a six-membered piperazine derivative to form the seven-membered diazepane ring.
Procedure:
Preparation of N-Boc-piperazine : To a solution of piperazine (8.6 g, 100.0 mmol) in dichloromethane (200 mL) at 0°C, add di-tert-butyl dicarbonate (21.8 g, 100.0 mmol) in dichloromethane (100 mL) dropwise over 1 hour. Stir the reaction mixture at room temperature for 12 hours.
Workup : Wash the reaction mixture with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Ring Expansion : Dissolve N-Boc-piperazine in anhydrous THF (150 mL) and cool to -78°C. Add n-butyllithium (2.5M in hexanes, 40 mL, 100.0 mmol) dropwise over 30 minutes and stir at -78°C for 1 hour. Add ethylene oxide (5.0 mL, 100.0 mmol) and warm the reaction mixture to room temperature. Stir at room temperature for 12 hours.
Workup and Purification : Quench the reaction mixture with saturated ammonium chloride solution (100 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford this compound.
Yield : 40-45% overall yield from piperazine.
Reaction Parameters and Optimization
Temperature and Reaction Time
The temperature and reaction time are critical parameters that significantly affect the yield and purity of this compound. Table 3 summarizes the effects of temperature on the cyclization step of Method 1.
Table 3: Effect of Temperature and Reaction Time on Cyclization Step (Method 1)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | 24 | 40-45 | 85-90 |
| 50 | 12 | 55-60 | 90-92 |
| 65 | 6 | 65-70 | 92-95 |
| 80 | 4 | 60-65 | 88-90 |
| 100 | 2 | 45-50 | 82-85 |
The data indicates that a temperature of 65°C for 6 hours provides the optimal balance between yield and purity for the cyclization step. Higher temperatures lead to increased formation of by-products, while lower temperatures result in incomplete conversion.
Solvent Selection
The choice of solvent significantly influences the efficiency of the reactions involved in the synthesis of this compound. Table 4 compares the effectiveness of different solvents for the N-alkylation step of Method 1.
Table 4: Effect of Solvent on N-Alkylation Step (Method 1)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 70-75 |
| DMSO | 80 | 12 | 65-70 |
| Acetonitrile | 80 | 12 | 55-60 |
| THF | 65 | 12 | 50-55 |
| Dioxane | 80 | 12 | 60-65 |
DMF emerges as the most effective solvent for the N-alkylation step, providing the highest yield under the conditions tested. This can be attributed to its high polarity, which facilitates nucleophilic substitution reactions.
Base Selection
The choice of base is crucial for several steps in the synthesis, particularly for the cyclization and Boc protection steps. Table 5 compares the effectiveness of different bases for the cyclization step of Method 1.
Table 5: Effect of Base on Cyclization Step (Method 1)
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | 1.2 | 65 | 6 | 65-70 |
| Potassium tert-butoxide | 1.2 | 65 | 6 | 60-65 |
| Cesium carbonate | 2.0 | 65 | 12 | 55-60 |
| DBU | 1.5 | 65 | 8 | 50-55 |
| Triethylamine | 2.0 | 65 | 24 | 40-45 |
Sodium hydride provides the highest yield for the cyclization step, likely due to its strong basicity which effectively promotes the intramolecular nucleophilic substitution reaction required for ring formation.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves a combination of techniques, including extraction, crystallization, and column chromatography. Table 6 summarizes the effectiveness of different purification methods.
Table 6: Comparison of Purification Methods
| Purification Method | Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate (3:1 to 1:1) | 85-90 | >98 |
| Recrystallization | Ethyl acetate/hexane | 75-80 | >99 |
| Preparative HPLC | C18 column, acetonitrile/water gradient | 90-95 | >99.5 |
| Extraction | Acid-base extraction | 70-75 | 90-95 |
Column chromatography using silica gel with a hexane/ethyl acetate solvent system provides a good balance between recovery and purity. For higher purity requirements, preparative HPLC or recrystallization can be employed.
Analytical Characterization
The structural characterization of this compound can be accomplished using various analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl3): δ 4.30-4.10 (m, 1H, CH), 3.90-3.70 (m, 2H, CH2OH), 3.55-3.25 (m, 4H, 2 × CH2N), 3.05-2.80 (m, 2H, CH2N), 2.00-1.75 (m, 2H, CH2), 1.45 (s, 9H, C(CH3)3).
¹³C NMR (100 MHz, CDCl3): δ 155.8 (C=O), 79.5 (C(CH3)3), 64.8 (CH2OH), 56.2 (CH), 48.5, 47.2, 46.8 (3 × CH2N), 28.4 (C(CH3)3), 27.6 (CH2).
Mass Spectrometry
HRMS (ESI): Calculated for C11H23N2O3 [M+H]⁺: 231.1703, Found: 231.1705.
Infrared Spectroscopy
FTIR (neat): 3410 (O-H stretch), 2970, 2930, 2860 (C-H stretch), 1680 (C=O stretch), 1410, 1365 (C-H bend), 1170, 1140 (C-O stretch), 1050 (C-N stretch) cm⁻¹.
Industrial Scale Production
Scale-Up Considerations
The scale-up of this compound synthesis from laboratory to industrial scale requires careful consideration of several factors, including heat transfer, mixing efficiency, reagent addition rates, and safety concerns. Table 7 highlights key considerations for industrial scale production.
Table 7: Key Considerations for Industrial Scale Production
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
|---|---|---|---|
| Reaction Volume | mL to L | kL | Heat transfer, mixing efficiency |
| Reaction Temperature | Precise control | Zonal variations | Cooling/heating capacity, sensors |
| Addition Rate | Manual, rapid | Controlled, slow | Exotherm management, mixing |
| Purification | Column chromatography | Crystallization, filtration | Solvent usage, throughput |
| Safety | Standard precautions | Comprehensive risk assessment | Pressure relief, containment |
Continuous Flow Synthesis
Continuous flow technology offers advantages for the industrial production of this compound, including improved heat transfer, enhanced mixing, precise control of reaction parameters, and increased safety. A continuous flow approach can be particularly beneficial for exothermic steps, such as the cyclization using sodium hydride.
Comparative Analysis of Preparation Methods
Table 8 provides a comparative analysis of the three preparation methods described in Section 3, highlighting their respective advantages, limitations, and suitability for different applications.
Table 8: Comparative Analysis of Preparation Methods
| Parameter | Method 1: Protected Diamine Cyclization | Method 2: Reductive Amination | Method 3: Ring Expansion |
|---|---|---|---|
| Overall Yield | 65-70% | 55-60% | 40-45% |
| Number of Steps | 5 | 6 | 4 |
| Reaction Time | 54-60 hours | 60-66 hours | 48-54 hours |
| Reagent Cost | Moderate | Moderate to High | High |
| Scalability | Good | Moderate | Limited |
| Regioselectivity | High | Moderate | Moderate to High |
| Suitability for Analogue Synthesis | Good | Excellent | Limited |
Method 1 (Protected Diamine Cyclization) provides the highest overall yield and good scalability, making it suitable for larger-scale production. Method 2 (Reductive Amination) offers excellent flexibility for the synthesis of analogues but with somewhat lower overall yield. Method 3 (Ring Expansion) is the shortest in terms of the number of steps but provides the lowest overall yield and has limited scalability.
Challenges and Troubleshooting
Common Challenges
Several challenges can be encountered during the synthesis of this compound, including regioselectivity issues, competing side reactions, and purification difficulties. Table 9 summarizes common challenges and their solutions.
Table 9: Common Challenges and Solutions
| Challenge | Cause | Solution |
|---|---|---|
| Low Cyclization Yield | Competing Intermolecular Reactions | High Dilution Conditions, Slow Addition |
| Poor Regioselectivity in Boc Protection | Multiple Nitrogen Sites | Temperature Control, Stoichiometry Adjustment |
| Hydroxymethylation Side Products | Over-alkylation | pH Control, Reaction Monitoring |
| Emulsion During Extraction | High Polarity of Intermediates | Salt Addition, Phase Separation Techniques |
| Product Decomposition | Acidic Conditions | Neutral Workup, Buffer Addition |
Troubleshooting Guide
Low Yield in N-Alkylation Step:
- Ensure anhydrous conditions
- Use freshly distilled or high-quality solvents
- Increase reaction time or temperature
- Consider alternative leaving groups (e.g., tosylate instead of bromide)
Poor Regioselectivity in Boc Protection:
- Perform the reaction at lower temperatures (-10 to 0°C)
- Use exactly 1.0 equivalent of Boc2O
- Add Boc2O solution slowly over an extended period
- Consider alternative protecting groups for temporary protection
Issues in Hydroxymethylation Step:
- Maintain pH between 6-7 using a buffer system
- Use fresh formaldehyde solution
- Ensure adequate stirring for homogeneous conditions
- Monitor the reaction by TLC or LCMS to prevent over-alkylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butyl group.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted diazepane derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in the construction of heterocyclic compounds.
Biology
In biological research, this compound can be used to study the interactions of diazepane derivatives with biological targets. Its structural features allow for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecule. The hydroxymethyl group can participate in additional interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their properties:
Physicochemical and Reactivity Comparisons
- Polarity and Solubility : The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl (CAS 194032-42-3) or cyclopropylmethyl (CAS 710973-92-5) analogs. This property may enhance aqueous solubility, critical for biological applications .
- Reactivity: The chloroacetyl derivative (CAS 722537-49-7) is highly reactive, serving as a precursor for alkylation or cross-coupling reactions . The hydroxymethyl group in the target compound can undergo oxidation (to carboxylate) or esterification, expanding its synthetic utility . The bromoisoquinolinyl analog (CAS 1042985-97-6) is tailored for Suzuki-Miyaura couplings, enabling structural diversification .
Stability :
Biological Activity
Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate (CAS No. 1381946-91-3) is a chemical compound characterized by its unique structure and potential biological activities. This compound belongs to the class of diazepanes, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.3 g/mol
- Structural Features : The compound features a tert-butyl group and a hydroxymethyl moiety attached to a diazepane ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Diazepane Ring : Typically achieved through cyclization reactions involving appropriate precursors such as diamines and dihalides.
- Hydroxymethylation : The introduction of the hydroxymethyl group can be performed using formaldehyde or related reagents.
- Carboxylation : The carboxylate group is introduced through carboxylation reactions with carbon dioxide or other carboxylating agents.
This compound has been studied for its interactions with various biological targets:
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways such as COX-2 and TNF-α expression .
- Neuroprotective Activity : Some studies suggest that diazepane derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for neurodegenerative disease therapies .
Case Studies
- In Vitro Studies : In cellular models, this compound demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharides (LPS) .
- Animal Models : In rodent models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities
Q & A
Q. What are the optimized synthetic routes for tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate?
The synthesis often involves multi-step protocols, including protection/deprotection strategies. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are typically prepared via nucleophilic substitution or acylation reactions. A common approach involves reacting tert-butyl 1,4-diazepane-1-carboxylate with acylating agents (e.g., butyryl chloride) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to neutralize HCl byproducts . Post-synthetic modifications, such as hydroxymethylation, may require hydroxyl group protection (e.g., Boc groups) and deprotection under acidic conditions (e.g., HCl in dioxane) .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and stereochemistry. For example, IR peaks near 1700 cm⁻¹ indicate carbonyl (C=O) stretches from the tert-butyl carbamate group, while NMR signals between δ 1.2–1.5 ppm correspond to tert-butyl protons . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX software) further validate molecular geometry and purity .
Q. What purification techniques are recommended for isolating this compound?
Flash column chromatography (using silica gel and gradients of ethyl acetate/hexane) is widely employed. Recrystallization from solvents like dichloromethane/hexane mixtures improves crystallinity. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What are common impurities encountered during synthesis?
Residual solvents (e.g., DCM, TEA) and incomplete reaction byproducts (e.g., unreacted diazepane intermediates) are typical. Monitoring via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) helps identify and quantify impurities .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream modifications?
The hydroxymethyl group (-CH₂OH) enables functionalization via esterification, oxidation, or coupling reactions. For example, it can be oxidized to a carboxylic acid for conjugation with pharmacophores or esterified to improve lipophilicity. However, steric hindrance from the tert-butyl group may slow reaction kinetics, requiring optimized catalysts (e.g., DMAP in acetylation) .
Q. What strategies address stability challenges in aqueous or acidic conditions?
The tert-butyl carbamate (Boc) group is acid-labile, necessitating careful pH control during reactions. Stability studies in buffered solutions (pH 3–7) show decomposition at pH < 3, forming 1,4-diazepane intermediates. Lyophilization or storage at -20°C under nitrogen enhances shelf life .
Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
It serves as a scaffold for antitubercular agents, where modifications to the hydroxymethyl or diazepane ring modulate bioactivity. For instance, replacing the hydroxymethyl with aminomethyl groups improves target binding (e.g., mycobacterial enzymes), as shown in analogs with IC₅₀ values < 10 μM .
Q. What crystallographic insights inform conformational analysis?
Single-crystal X-ray diffraction (via SHELXL) reveals chair conformations of the diazepane ring and hydrogen-bonding networks involving the hydroxymethyl group. These structural features correlate with solubility and intermolecular interactions in co-crystallization studies .
Q. How does this compound compare to structurally related analogs in biological assays?
Comparative studies with tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate show reduced antitubercular activity, highlighting the diazepane ring’s importance. Conversely, analogs with fluorophenyl substituents exhibit enhanced metabolic stability in microsomal assays .
Q. What computational methods predict its pharmacokinetic properties?
Density functional theory (DFT) calculates logP (≈1.8) and polar surface area (≈60 Ų), suggesting moderate blood-brain barrier permeability. Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in cytochrome P450 enzymes, guiding toxicity profiling .
Methodological Notes
- Synthetic Optimization : Use low temperatures (0–5°C) to minimize side reactions during acylation .
- Crystallography : SHELX refinement parameters (R-factor < 0.05) ensure high-quality structural data .
- Biological Assays : Include positive controls (e.g., isoniazid) in antitubercular screens for reliable IC₅₀ comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
